The compound 3'-[(2S,4R)-6-Carbamimidoyl-4-Methyl-4-Phenyl-1,2,3,4-Tetrahydroquinolin-2-Yl]-4-Carbamoyl-5'-[(3-Methylbutanoyl)amino]biphenyl-2-Carboxylic Acid is a synthetic organic molecule that has garnered attention for its potential applications in medicinal chemistry, particularly as an inhibitor of coagulation factor XIa. This compound is classified under the category of tetrahydroquinoline derivatives and serves as a tool for studying blood coagulation processes.
This compound is primarily developed and studied by researchers at Bristol-Myers Squibb Company, where it has been identified as a potent and selective inhibitor of factor XIa. The molecular structure and properties have been documented in various scientific databases, including PubChem and the RCSB Protein Data Bank.
The compound can be classified based on its structure and functional groups:
The synthesis of this compound typically involves several key steps:
The reaction conditions generally involve:
The molecular formula of the compound is , with a molecular weight of approximately 603.7 g/mol. The structural features include:
Key structural data includes:
The compound can participate in various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for this compound involves the reversible inhibition of factor XIa, a critical enzyme in the intrinsic pathway of blood coagulation. By binding to the active site of factor XIa, the compound prevents the conversion of factor XI to factor XIa, thereby inhibiting downstream activation of other coagulation factors and reducing thrombus formation.
Key chemical properties include:
Relevant data from studies indicate that this compound exhibits favorable pharmacokinetic properties suitable for therapeutic use.
This compound has significant applications in various fields:
CAS No.: 3089-11-0
CAS No.: 132741-81-2
CAS No.: 20411-84-1
CAS No.: 573-83-1
CAS No.: 53948-12-2
CAS No.: 62690-67-9